molecular formula C16H22N2O3 B2616581 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide CAS No. 921793-73-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide

Cat. No. B2616581
CAS RN: 921793-73-9
M. Wt: 290.363
InChI Key: PMDZDUHGQVBZER-UHFFFAOYSA-N
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Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide” is a chemical compound . It is a type of chemical entity and a subclass of chemical compounds . The chemical formula for this compound is C₂₃H₂₇F₃N₂O₄S . The canonical SMILES representation for this compound is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its canonical SMILES string CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C . This string represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

The mass of this compound is approximately 484.164±0 daltons . The InChI representation for this compound is InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3 . The InChIKey for this compound is NWOKNZFZDJIXMB-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial Agents

Novel analogs of carboxamide derivatives have been designed and synthesized, showing promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These studies emphasize the potential of similar compounds in developing new antibacterial agents, highlighting their role in addressing antibiotic resistance. The analogs exhibited antibacterial activity at non-cytotoxic concentrations, suggesting their safety for therapeutic use (Palkar et al., 2017).

Anticancer Agents

A series of carboxamide derivatives of benzo[b][1,6]naphthyridines displayed potent cytotoxic activity against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC). These findings suggest that modifications to the carboxamide moiety can significantly affect the cytotoxic properties of these compounds, offering a pathway for the design of new anticancer drugs with improved efficacy (Deady et al., 2005).

Pharmacokinetics and Tumor Retention

Research on N-[2-(Dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049) revealed its potent DNA-binding and topoisomerase II poisoning capabilities, with a focus on its pharmacokinetics and distribution in mice. This compound demonstrated high plasma concentrations and a bi-exponential concentration-time curve, indicating its potential for treating solid tumors. Such studies are crucial for understanding the distribution and efficacy of new anticancer agents, highlighting the importance of pharmacokinetic profiles in drug development (Lukka et al., 2008).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-14(19)17-11-7-8-12-13(9-11)21-10-16(3,4)15(20)18(12)6-2/h7-9H,5-6,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDZDUHGQVBZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide

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